![molecular formula C10H19N B6617582 1-azaspiro[4.6]undecane CAS No. 15123-56-5](/img/structure/B6617582.png)
1-azaspiro[4.6]undecane
Overview
Description
1-azaspiro[4.6]undecane is a chemical compound with the molecular formula C10H19N . It is a type of spiro compound, which is a class of organic compounds characterized by their unique structural feature of having two or more rings that share a single atom .
Synthesis Analysis
The synthesis of 1-azaspiro[4.6]undecane has been described in a paper titled "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines" . The paper provides detailed schemes and analytical data for the synthesis of 1-azaspiro[4.6]undecane hydrochloride .Molecular Structure Analysis
The molecular structure of 1-azaspiro[4.6]undecane is characterized by a spirocyclic framework, which consists of two rings of different sizes sharing a single atom . The InChI code for 1-azaspiro[4.6]undecane is 1S/C10H19N.ClH/c1-2-4-7-10 (6-3-1)8-5-9-11-10;/h11H,1-9H2;1H .Physical And Chemical Properties Analysis
1-azaspiro[4.6]undecane has a molecular weight of 189.73 . It appears as a powder and is stored at a temperature of 4°C .Scientific Research Applications
Synthetic Approaches and Chemical Properties
Synthesis Strategies : 1-Azaspiro[4.6]undecane and related compounds are core structures in various biologically active natural and synthetic products. Innovative synthesis strategies have been developed due to their unique molecular architecture and potential applications in medicinal chemistry (Sinibaldi & Canet, 2008).
Marine Natural Products (MNPs) : Compounds with the 1,6-dioxa-2-azaspiro [4.6] undecane moiety, such as psammaplysins, display significant biological activities including antimalarial, antifouling, and antioxidant effects. These compounds, primarily derived from marine sources like sponges, highlight the structural uniqueness and bioactivity potential of this backbone (Youssef & Shaala, 2022).
Pharmacological and Biological Applications
Cancer Research : Certain derivatives of 1-azaspiro[4.6]undecane, like silaazaspiro[4.5]decanes, have demonstrated cytotoxic action against human cancer cells, indicating potential applications in cancer research and therapy (Rice, Sheth, & Wheeler, 1973).
Anticonvulsant Properties : Some 1-azaspiro[4.6]undecane derivatives, such as 3-azaspiro[5.5]undecane-2,4-diones, have been synthesized and tested for anticonvulsant activity. These studies are essential for understanding the therapeutic potential of these compounds in epilepsy and other neurological disorders (Kamiński, Wiklik, & Obniska, 2014).
CCR8 Antagonists : Certain 3,9-diazaspiro[5.5]undecane derivatives function as CCR8 antagonists, suggesting their use in treating chemokine-mediated diseases, particularly respiratory diseases. This highlights their potential in addressing significant public health concerns (Norman, 2007).
Chemical Synthesis and Natural Product Derivation
Total Synthesis of Alkaloids : Enantioselective total syntheses of alkaloids like isonitramine, which possess the 2-azaspiro[5.5]undecan-7-ol structure, have been achieved. This exemplifies the chemical complexity and the challenge in synthesizing such structurally unique natural products (Pandey, Kumara, Burugu, & Puranik, 2011).
Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin, using 1-oxa-9-azaspiro[5.5]undecane, have been explored as antibacterial agents. This research underscores the compound's relevance in the development of new antibiotics (Lukin et al., 2022).
Safety and Hazards
Future Directions
Spiro compounds, including 1-azaspiro[4.6]undecane, have been the subject of ongoing research due to their unique structural features and potential biological activities . Future research directions may include the exploration of new synthetic methods, the investigation of their biological activities, and their potential applications in medicinal chemistry .
properties
IUPAC Name |
1-azaspiro[4.6]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-7-10(6-3-1)8-5-9-11-10/h11H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTFEQLZLXDWTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.6]undecane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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